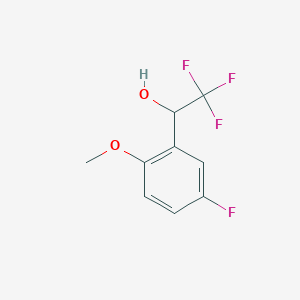
Methyl 2-hydroxy-3-(m-tolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3-(m-tolyl)propanoate is an organic compound with the molecular formula C11H14O3. This compound is a derivative of propanoic acid and features a hydroxyl group and a methyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-3-(m-tolyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-(m-tolyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-hydroxy-3-(m-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-3-(m-tolyl)propanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 2-hydroxy-3-(m-tolyl)propanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Methyl 2-oxo-3-(m-tolyl)propanoate.
Reduction: Methyl 2-hydroxy-3-(m-tolyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 2-hydroxy-3-(m-tolyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-3-(m-tolyl)propanoate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparaison Avec Des Composés Similaires
Methyl 2-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a methyl group.
Ethyl 2-hydroxy-3-(m-tolyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-hydroxy-3-(p-tolyl)propanoate: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness: Methyl 2-hydroxy-3-(m-tolyl)propanoate is unique due to the presence of the meta-tolyl group, which can influence its reactivity and interactions compared to other positional isomers or similar compounds. This uniqueness can be leveraged in specific synthetic and research applications where the meta-tolyl group provides distinct advantages.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-(3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O3/c1-8-4-3-5-9(6-8)7-10(12)11(13)14-2/h3-6,10,12H,7H2,1-2H3 |
Clé InChI |
YJDJOSSBOCSTHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Phenylphenyl)methyl]oxirane](/img/structure/B13598148.png)
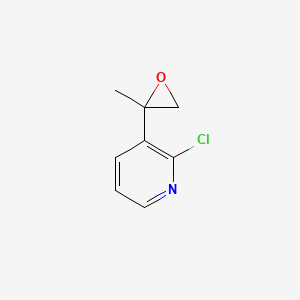
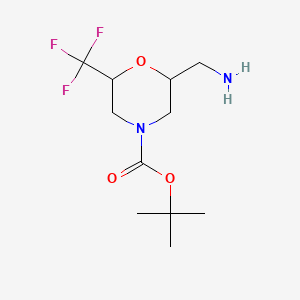
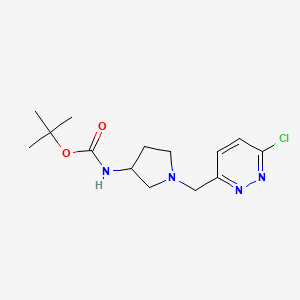
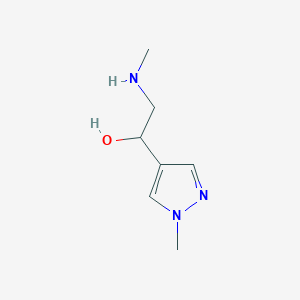
![[(5-Chlorothiophen-3-yl)methyl]hydrazine](/img/structure/B13598185.png)

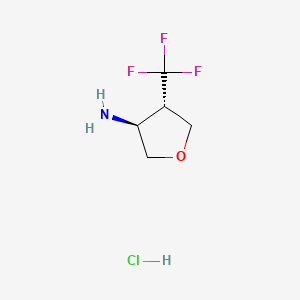
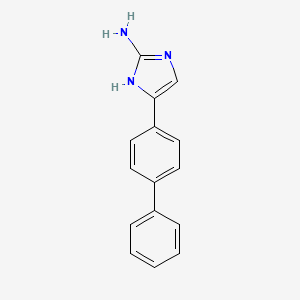

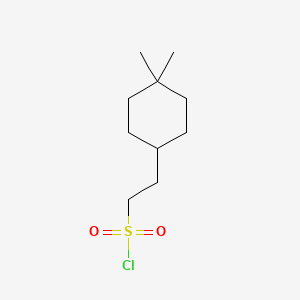
![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)
